molecular formula C16H18FNO3S B5499060 N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No. B5499060
M. Wt: 323.4 g/mol
InChI Key: KNVOASPXRMEUNW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as EFMS, is a chemical compound that has garnered considerable attention in the field of scientific research. This compound is a sulfonamide derivative and has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide exerts its biological activities by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs leads to the inhibition of tumor cell invasion and metastasis. N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This inhibition of COX-2 leads to the inhibition of inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels. This inhibition of angiogenesis leads to the inhibition of tumor growth and metastasis. Additionally, N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been found to possess antioxidant properties, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been found to possess a broad spectrum of biological activities, making it a versatile compound for various experiments. However, N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are still being studied. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One potential direction is the development of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide in vivo. Another potential direction is the study of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide as a potential anti-inflammatory agent. Further studies are needed to determine the potential applications of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide in the treatment of inflammatory diseases. Additionally, the study of the mechanism of action of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide is needed to fully understand its biological activities and potential applications.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide involves the reaction of 2-fluorobenzylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been widely studied for its potential applications in various fields of scientific research. It has been found to possess a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to possess antimicrobial properties by inhibiting the growth of various bacterial strains.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-3-21-15-10-8-14(9-11-15)18(22(2,19)20)12-13-6-4-5-7-16(13)17/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOASPXRMEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide

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